N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(ethylsulfanyl)benzamide
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Description
N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(ethylsulfanyl)benzamide is a useful research compound. Its molecular formula is C24H20ClN7OS and its molecular weight is 490.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 489.1138572 g/mol and the complexity rating of the compound is 696. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is Protein Kinase B (PKB or Akt) . PKB is an important component of intracellular signaling pathways regulating growth and survival . It is frequently deregulated in cancer, making inhibitors of PKB potential antitumor agents .
Mode of Action
This compound acts as an ATP-competitive inhibitor of PKB . It binds to the ATP-binding site of PKB, preventing ATP from binding and thus inhibiting the kinase activity of PKB . This results in a decrease in the phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR .
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K)-PKB pathway . Normally, the binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . This compound inhibits PKB, disrupting this pathway and affecting downstream effects such as cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
The compound has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties . After oral dosing, it shows pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo . Compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability .
Result of Action
The inhibition of PKB by this compound leads to a decrease in the phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR . This results in a decrease in cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival . In vivo, the compound has shown to strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .
Properties
IUPAC Name |
N-[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-ethylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN7OS/c1-3-34-20-7-5-4-6-18(20)24(33)29-21-12-15(2)30-32(21)23-19-13-28-31(22(19)26-14-27-23)17-10-8-16(25)9-11-17/h4-14H,3H2,1-2H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPLCUGRFDGZJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=CC(=NN2C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.